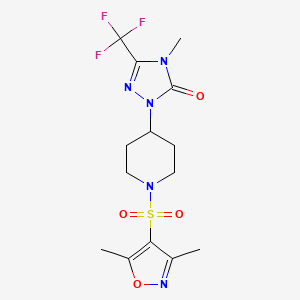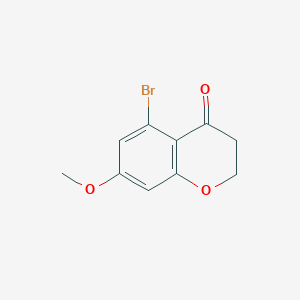
1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1314744-75-6 . It has a molecular weight of 201.22 . The IUPAC name for this compound is 1-(3-cyanophenyl)cyclobutanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO2/c13-8-9-3-1-4-10(7-9)12(11(14)15)5-2-6-12/h1,3-4,7H,2,5-6H2,(H,14,15) . This indicates that the compound has a cyclobutane core with a carboxylic acid group and a cyanophenyl group attached to it.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Photodimerization and Structural Analysis
1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid, as part of the cyclobutane family, shares characteristics with similar compounds that have been the subject of extensive research. For instance, Benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, a related compound, undergoes photodimerization to form a cyclobutane under both ultraviolet light and heat, highlighting the reactivity of such structures in light-induced processes (Davies et al., 1977). Furthermore, the structure and conformation of cyclobutane derivatives, such as cis-2-phenylcyclobutanecarboxylic acid, have been meticulously analyzed, providing insights into the molecular geometry and bonding characteristics of these compounds (Reisner et al., 1983).
Chemical Synthesis and Modifications
The cyclobutane framework is a versatile scaffold for chemical synthesis. For example, regiospecific additions to 1-(arylsulfonyl) bicyclobutanes, a structure similar to 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid, have been explored to derive α-amino cyclobutane carboxylic acids, demonstrating the compound's potential in synthesizing complex organic molecules (Gaoni, 1988). The synthesis of various cyclobutane amino acids and their incorporation into peptides also illustrates the importance of cyclobutane derivatives in the field of peptide chemistry (Izquierdo et al., 2005).
Photocycloaddition Reactions
Photocycloaddition reactions involving cyclobutane derivatives have been studied, such as the reaction of N-vinylcarbazole with 3-cyanostyrene, yielding cyclobutanes. This research can provide valuable insights into the reactivity and potential applications of 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid in light-induced chemical transformations (Tsuchida et al., 1987).
Ring-Opening Metathesis Polymerization (ROMP)
The reactivity of cyclobutene derivatives in ROMP reactions, which is relevant for understanding the polymerization potential of similar structures like 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid, has been explored. This research demonstrates the compound's applicability in the development of polymers and materials science (Song et al., 2010).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
1-(3-cyanophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-8-9-3-1-4-10(7-9)12(11(14)15)5-2-6-12/h1,3-4,7H,2,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKAIYMQWRFIHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC(=C2)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2413802.png)
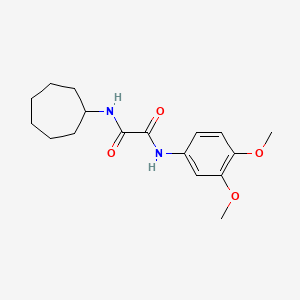
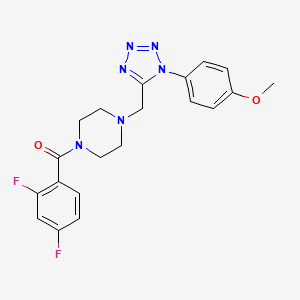
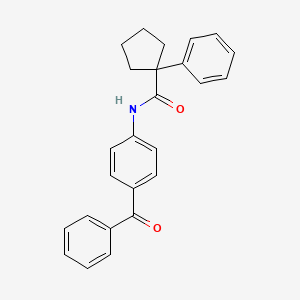
![N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2413808.png)

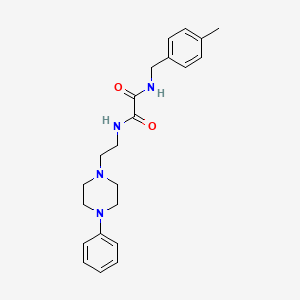
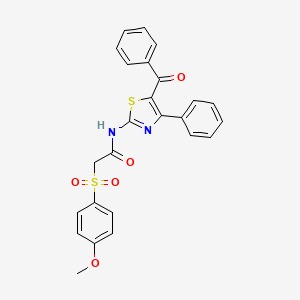
![2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2413819.png)
![6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2413821.png)
![3-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2413822.png)
